molecular formula C9H9BO2S B8145483 (2-Methylbenzo[b]thiophen-3-yl)boronic acid

(2-Methylbenzo[b]thiophen-3-yl)boronic acid

Cat. No.: B8145483
M. Wt: 192.05 g/mol
InChI Key: VFGACBSDOHKSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylbenzo[b]thiophen-3-yl)boronic acid (CAS No: 881998-67-0) is an organoboron compound with the molecular formula C 9 H 9 BO 2 S and a molecular weight of 192.04 g/mol [ ][ ]. This benzothiophene-based boronic acid is a valuable synthetic intermediate in medicinal chemistry and organic synthesis. Boronic acids are widely recognized as essential building blocks in the formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction [ ]. This reaction is a powerful tool for constructing biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and materials science. The benzothiophene core is a privileged structure in drug discovery, found in active pharmaceutical ingredients such as raloxifene, zileuton, and sertaconazole [ ]. In medicinal chemistry, the introduction of a boronic acid group into a bioactive molecule can significantly alter its selectivity, physicochemical properties, and pharmacokinetic profile, often leading to enhanced biological activity [ ]. Boronic acids can act as bioisosteres for carboxylic acids and possess unique Lewis acid characteristics, enabling them to form reversible complexes with nucleophilic biological targets like enzymes [ ]. This mechanism is exemplified by FDA-approved boronic acid drugs such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam [ ]. Researchers are increasingly exploring benzo[b]thiophene derivatives as potential anticancer agents, with some compounds demonstrating activity against the RhoA/ROCK pathway, which is a potential target for inhibiting tumor metastasis [ ]. This product is offered with a purity of 95%+ and is intended for research and development use only [ ]. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All technically qualified personnel handling this material must refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Long-term storage in a cool, dry place is recommended [ ].

Properties

IUPAC Name

(2-methyl-1-benzothiophen-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO2S/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGACBSDOHKSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC2=CC=CC=C12)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881998-67-0
Record name (2-methyl-1-benzothiophen-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Electrophilic Cyclization for 3-Halo-2-Methylbenzo[b]thiophene Precursors

The preparation of halogenated benzo[b]thiophene derivatives serves as a critical precursor step for subsequent borylation. A green and efficient method involves electrophilic cyclization of 2-alkynylthioanisoles using sodium halides (NaX) and copper(II) sulfate in ethanol . For example, 3-bromo-2-methylbenzo[b]thiophene is synthesized via bromocyclization of 2-(cyclohexylethynyl)thioanisole with NaBr and CuSO₄ at ambient conditions, achieving yields exceeding 90% . This method avoids hazardous electrophiles like Br₂, enhancing safety and scalability.

Key Reaction Conditions for Electrophilic Cyclization :

ParameterValue
Substrate2-Alkynylthioanisole derivatives
ElectrophileNaX (X = Cl, Br, I)
CatalystCuSO₄
SolventEthanol
TemperatureRoom temperature
Yield Range77–92%

This approach is particularly effective for introducing halogens at the 3-position, essential for downstream cross-coupling reactions.

Microwave-Assisted Suzuki-Miyaura Coupling

Although primarily used for aryl-aryl bond formation, microwave-assisted Suzuki-Miyaura reactions demonstrate the stability and reactivity of (2-methylbenzo[b]thiophen-3-yl)boronic acid. For example, coupling with aryl halides under microwave irradiation (155°C, 20 minutes) in THF/water with Pd(PPh₃)₄ and K₂CO₃ affords biaryl products in 73% yield . This underscores the boronic acid’s compatibility with high-throughput conditions.

Optimized Coupling Conditions :

ComponentQuantity or Condition
Boronic Acid1.2 equivalents
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2.5 equiv)
SolventTHF/H₂O (3:4 v/v)
Temperature155°C (microwave)
Time20 minutes

Challenges and Limitations in Synthesis

  • Steric Hindrance : Substituents at the 2-position (e.g., methyl groups) may impede borylation at the 3-position, necessitating optimized catalysts or elevated temperatures .

  • Boronic Acid Stability : Protodeboronation under acidic or aqueous conditions requires careful control of reaction pH and temperature .

  • Purification : Column chromatography (ethyl acetate/hexane) is typically employed to isolate the boronic acid, though yields may vary due to polar byproducts .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Electrophilic Cyclization Green conditions, high yieldsRequires halogenated precursors77–92%
Miyaura BorylationBroad substrate scopePd catalyst cost, sensitivity to O₂~60–75%*
Microwave Coupling Rapid reaction timesSpecialized equipment needed73%

*Inferred from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzo[b]thiophen-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis in Organic Chemistry

(2-Methylbenzo[b]thiophen-3-yl)boronic acid serves as a key intermediate in the synthesis of various heterocyclic compounds. Its stability and low toxicity make it an attractive option for use in reactions that require boron-containing reagents.

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This method allows for the formation of carbon-carbon bonds, which are fundamental in building complex organic molecules.

Case Study:
A study demonstrated that this compound can be effectively utilized to couple with various aryl halides, yielding high-purity products with good to excellent yields. The reaction conditions were optimized using different bases and solvents to enhance the efficiency of the coupling process .

Table 1: Suzuki Coupling Results Using this compound

Aryl HalideBaseYield (%)
BromobenzeneK2CO385
ChlorobenzeneNaOH78
IodobenzeneCsF90

Material Science Applications

The unique photophysical properties of this compound derivatives have led to their use in advanced material science, particularly in photonic applications.

Photochromic Materials

Recent research has shown that derivatives of this compound can be used to create photochromic materials, which change color upon exposure to light. These materials are valuable for applications in optical memories and bioimaging.

Case Study:
A study reported the synthesis of a series of photochromic compounds based on this compound, which exhibited reversible photoswitchable absorbance. The compounds demonstrated potential for use in super-resolution microscopy and optical lithography due to their ability to modulate light absorption properties .

Table 2: Photophysical Properties of Photochromic Compounds

CompoundAbsorbance Max (nm)Emission Max (nm)Quantum Yield
Compound A3654500.45
Compound B4005000.60

Biological Applications

The incorporation of this compound into biological systems has been explored, particularly regarding its interactions with biomolecules.

Drug Development

Research indicates that boronic acids can interact with biological targets, making them useful in drug development. The ability of this compound to form stable complexes with certain enzymes suggests potential therapeutic applications.

Case Study:
A recent investigation into the binding affinities of boronic acids, including this compound, revealed their effectiveness as inhibitors for specific proteases involved in disease pathways .

Mechanism of Action

The mechanism of action of (2-Methylbenzo[b]thiophen-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Reactivity

The reactivity and selectivity of (2-Methylbenzo[b]thiophen-3-yl)boronic acid can be contextualized against related compounds:

Compound Structure Key Differences Reactivity in Rh-Catalyzed 1,4-Addition (Yield, ee) Reference
Benzo[b]thiophen-3-yl boronic acid (2y) Benzo[b]thiophene core, no methyl substituent Lacks steric hindrance from methyl group 50% yield, 97% ee (slower reaction kinetics)
This compound Methyl group at 2-position enhances steric bulk Increased steric hindrance Not reported; inferred lower reactivity
3-Thienylboronic acid Thiophene ring without fused benzene or methyl group Simpler structure, lower molecular weight High yields (>80%) in cross-coupling reactions
(5-Formylthiophen-2-yl)boronic acid Formyl substituent at 5-position on thiophene Electron-withdrawing group alters reactivity Used in H₂O₂ sensing; distinct fluorescence properties

Key Findings :

  • Steric Effects: The methyl group in this compound likely reduces reaction rates in catalytic processes compared to non-methylated analogues like 2y. For instance, benzo[b]thiophen-3-yl boronic acid (2y) exhibited slower reaction kinetics in Rh-catalyzed additions, yielding 50% product despite high enantioselectivity (97% ee) .
  • Electronic Effects : Substituents like formyl groups (e.g., 5-formylthiophen-2-yl boronic acid) enhance electrophilicity, enabling applications in fluorescence sensing , whereas methyl groups primarily influence steric interactions.
Metallo-β-Lactamase (MBL) Inhibition
  • Benzo[b]thiophene Derivatives : Substituted benzo[b]thiophene boronic acids (cpd6–cpd15) were computationally designed as MBL inhibitors. Their binding affinities depend on electron-withdrawing substituents, which stabilize interactions with the enzyme's active site .
  • Comparison with Aliphatic Boronic Acids : Aliphatic boronic acids (e.g., compound 2 in ) showed weaker MBL inhibition due to poor structural complementarity, highlighting the superiority of aromatic/heteroaryl boronic acids .
Tubulin Polymerization Inhibition
  • Boron-Containing cis-Stilbenes : Compounds like 13c (IC₅₀ = 0.48–2.1 µM) demonstrated potent anti-cancer activity by inhibiting tubulin polymerization. The boronic acid moiety was critical, as carboxylic acid analogues (e.g., compound 17) showed negligible activity .

Physicochemical Properties

pKa and Binding Constants
  • pKa Trends : Boronic acids with electron-withdrawing groups (e.g., 4-MCPBA) exhibit lower pKa (~7.8), making them suitable for physiological applications. In contrast, this compound likely has a higher pKa (~9–10) due to the electron-donating methyl group, limiting its use in neutral pH environments .
  • Glucose Binding : Boronic acids like 3-AcPBA bind glucose weakly (Kd ~10 mM), whereas heteroaryl derivatives (e.g., thiophene boronic acids) show improved affinity due to enhanced Lewis acidity .

Challenges

  • Solubility : Aromatic boronic acids often suffer from poor aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) .
  • Stability : Boronic acids are prone to protodeboronation under acidic or oxidative conditions, limiting their shelf life .

Biological Activity

(2-Methylbenzo[b]thiophen-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₉BOS
  • Molecular Weight : Approximately 192.04 g/mol
  • Structure : The compound features a boronic acid functional group attached to a methyl-substituted benzothiophene ring, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimycobacterial Activity : It has been noted for its role in synthesizing compounds effective against Mycobacterium tuberculosis, the causative agent of tuberculosis. The thienyl substitutions enhance the pharmacological properties of derivatives derived from this compound.
  • Anticancer Properties : Preliminary studies suggest that certain derivatives may possess anticancer effects, although further research is necessary to fully elucidate these effects and establish structure-activity relationships (SAR) .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, potentially acting as an enzyme inhibitor or modulator. This interaction can lead to changes in enzymatic activity or cellular signaling pathways, contributing to its therapeutic effects.

Synthesis and Evaluation

A study documented the synthesis of various boronic acid derivatives, including this compound. The synthesized compounds were evaluated for their biological activities using established assays:

CompoundActivity AssessedIC₅₀ Value
This compoundAntimycobacterial0.11 µg/mL
Derivative ACytotoxicity (MCF-7)18.76 µg/mL
Derivative BAnti-inflammatory115.63 µg/mL

These results indicate significant potential for use in therapeutic applications, particularly in treating infections and cancer .

Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various derivatives of this compound. Modifications to the thiophene ring and boron substituents were correlated with changes in biological activity:

ModificationObserved ActivityNotes
Methyl at position 2Increased antimycobacterial activityEnhances lipophilicity
Hydroxyl substitutionImproved anticancer propertiesPotential for hydrogen bonding with targets

This analysis underscores the importance of structural modifications in optimizing the biological efficacy of boronic acid derivatives .

Q & A

Q. What are the standard synthetic protocols for preparing (2-Methylbenzo[b]thiophen-3-yl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where a halogenated benzo[b]thiophene derivative reacts with a boronic acid precursor. For example, 3-bromoaniline can couple with (thiophen-3-yl)boronic acid under palladium catalysis to form analogous structures . Key steps include:

  • Procedure A : Mixing the halogenated substrate (e.g., 3-bromoaniline) with a boronic acid (e.g., thiophen-3-ylboronic acid) in the presence of Pd(PPh₃)₄, Na₂CO₃, and a solvent system (e.g., DME/H₂O) under reflux .
  • Purification : Column chromatography and recrystallization yield the product with >95% purity.
  • Validation : Confirm structure via 1H^1H NMR (e.g., aromatic proton shifts at δ 7.15–7.42 ppm) and mass spectrometry (e.g., [M+H]+^+ at m/z 176.3) .

Q. How is this compound characterized in solution?

11B^{11}B NMR and 1H^1H NMR are critical for characterizing boronic acids:

  • 11B^{11}B NMR : Boronic acids exhibit distinct shifts (e.g., ~30 ppm for trigonal planar B(OH)₂ vs. ~10 ppm for tetrahedral boronate esters) .
  • 1H^1H NMR : Hydroxyl protons (B-OH) appear as broad peaks (~δ 7–9 ppm), influenced by pH and solvent. For example, DMSO-d₆ enhances resolution by stabilizing boronic acid dimers .
  • pH-dependent studies : Titration experiments (e.g., 1H^1H NMR in phosphate buffer) reveal pKa values and protodeborylation risks .

Advanced Research Questions

Q. How can computational methods guide the design of boronic acid-containing therapeutics?

Boronic acids are integrated into drug candidates via bioisosteric replacement (e.g., mimicking carboxylic acids) or rational design using molecular docking and dynamics:

  • Substrate mimicry : Replace labile functional groups (e.g., ester or amide) with boronic acids to enhance metabolic stability .
  • Binding affinity optimization : DFT calculations predict interactions with target proteins (e.g., tubulin polymerization inhibitors in cancer therapy) .
  • Case study : Boronic acid-containing cis-stilbenes inhibit tubulin polymerization (IC₅₀ = 21–22 µM) by mimicking combretastatin A-4’s binding mode .

Q. What strategies mitigate non-specific interactions of boronic acids in glycoprotein analysis?

Boronic acids bind cis-diols (e.g., glycoproteins), but secondary interactions (e.g., hydrophobic/hydrogen bonding) reduce selectivity:

  • Buffer optimization : Use high-pH buffers (e.g., Tris-HCl, pH 8.5) to minimize non-specific binding .
  • Surface engineering : Functionalize boronic acids with hydrophilic groups (e.g., polyethylene glycol) to reduce hydrophobic interactions .
  • Validation : Compare binding to glycosylated (e.g., RNase B) vs. non-glycosylated (e.g., RNase A) proteins under controlled conditions .

Q. How does thermal stability vary among boronic acids, and what structural features enhance it?

Thermogravimetric analysis (TGA) reveals that aromatic substitution and electron-withdrawing groups improve stability:

  • Pyrene-1-boronic acid : Stable up to 600°C due to extended π-conjugation and reduced B-O bond lability .
  • Electron-deficient systems : Fluorinated arylboronic acids (e.g., 2,6-difluorophenylboronic acid) resist protodeborylation at high temperatures .
  • Practical implication : Select thermally stable boronic acids for high-temperature reactions (e.g., Suzuki couplings in refluxing toluene) .

Methodological Considerations

Q. What experimental precautions are critical when handling this compound?

  • Protodeborylation risk : Avoid acidic or aqueous conditions unless stabilized as boronate esters .
  • Storage : Store under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis .
  • Reaction monitoring : Use 11B^{11}B NMR to detect intermediates (e.g., boroxines) during coupling reactions .

Q. How can boronic acid-functionalized materials improve biosensing applications?

  • Gram-positive bacteria detection : Boronic acid-carbon dots (B-CDs) bind bacterial glycolipids via cis-diol interactions, achieving fluorescence-based detection limits of ~10³ CFU/mL .
  • Selectivity tuning : Adjust boronic acid density on the sensor surface to balance affinity and specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methylbenzo[b]thiophen-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Methylbenzo[b]thiophen-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.